molecular formula C12H16BrNO B13057904 2-(3-Bromophenyl)-5,5-dimethylmorpholine

2-(3-Bromophenyl)-5,5-dimethylmorpholine

Cat. No.: B13057904
M. Wt: 270.17 g/mol
InChI Key: JDTVABCGCYPNOA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5,5-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst to form the corresponding bromophenyl intermediate. This intermediate is then subjected to cyclization with morpholine under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phenyl derivatives. Substitution reactions can result in various substituted morpholine derivatives .

Scientific Research Applications

2-(3-Bromophenyl)-5,5-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, which influences the compound’s binding affinity to target proteins or enzymes. The morpholine ring provides structural stability and enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • (2S)-2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-thiazolidin-4-one

Uniqueness

2-(3-Bromophenyl)-5,5-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-bromophenyl)-5,5-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTVABCGCYPNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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